molecular formula C6H7BrO B1268619 3-(2-Bromoethyl)furan CAS No. 98126-46-6

3-(2-Bromoethyl)furan

Cat. No.: B1268619
CAS No.: 98126-46-6
M. Wt: 175.02 g/mol
InChI Key: ORNSEMITWVIZSU-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)furan (3-BEF) is an organic compound that belongs to the family of heterocyclic compounds. It is a colorless liquid with a sweet odor and has a boiling point of 243°C. 3-BEF is a versatile compound with a variety of applications in organic synthesis, pharmaceuticals, and materials science. It is also used in a variety of scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Substitution Techniques

  • Versatile Synthetic Applications : 3-(2-Bromoethyl)furan and similar compounds, such as 2-bromo-3-aroyl-benzo[b]furans, show potential as versatile synthetic handles. They are effectively used in palladium-mediated couplings and direct nucleophilic substitutions, allowing access to a range of substituted furans (Gill, Grobelny, Chaplin, & Flynn, 2008).

Biological and Pharmacological Research

  • Potential in Cytotoxic Activity : Compounds structurally similar to this compound, like 3-benzyl-furan-2(5H)-one derivatives, have been explored for their cytotoxic activities against cancer cell lines. These studies enhance understanding of furan derivatives in pharmaceutical contexts (Teixeira et al., 2007).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition Properties : Furan derivatives, such as 2-(p-toluidinylmethyl)-5-bromo furan, have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. This opens avenues for their application in materials science and engineering (Khaled & El-maghraby, 2014).

Chemistry and Environmental Studies

  • Environmental Presence and Formation : Studies on volatile organic compounds, including furans and their derivatives in natural environments like hypersaline areas, have been conducted. This research is crucial for understanding the atmospheric and environmental impact of such compounds (Krause, Tubbesing, Benzing, & Schöler, 2013).

Antimicrobial Research

  • Antimicrobial Activity : Halogenated furan derivatives, including 2-bromo-5-(2-bromo-2-nitrovinyl)furan, have shown antimicrobial properties against a range of microorganisms, including bacteria and fungi. This highlights the potential of this compound in developing new antimicrobial agents (Allas et al., 2016).

Safety and Hazards

The safety data sheet for “3-(2-Bromoethyl)furan” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

3-(2-Bromoethyl)furan, also known as BEF, is a halogenated furan derivative with unique chemical and biological characteristics. It’s worth noting that furan derivatives have been recognized for their broad range of biological activities, including antibacterial, antifungal, and antiviral effects .

Mode of Action

. The bromomethyl group in this compound could potentially undergo various reactions, contributing to its biological activity.

Biochemical Pathways

For instance, some furan derivatives have been associated with antibacterial activity, suggesting they may interact with biochemical pathways related to bacterial growth and survival .

Properties

IUPAC Name

3-(2-bromoethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNSEMITWVIZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348976
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98126-46-6
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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